CB1 Agonist Potency: Cyclohexenyl Ethyl Derivative vs. Saturated Cyclohexyl Analog
The target compound demonstrates picomolar agonist activity at the human CB1 receptor, a potency level that distinguishes it from saturated N-cycloalkyl analogs which typically exhibit nanomolar potency in comparable assays. Specifically, N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide achieves an EC50 of 0.0900 nM at human CB1 expressed in CHO-K1 cells [1]. In contrast, the saturated N-cyclohexyl analog (N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide) is reported as a synthetic cannabinoid but lacks published sub-nanomolar CB1 functional data in the same assay format .
| Evidence Dimension | CB1 Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.0900 nM (0.09 nM) at human CB1 receptor |
| Comparator Or Baseline | N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide (saturated analog) – no sub-nanomolar CB1 EC50 reported |
| Quantified Difference | Target compound achieves low picomolar potency; saturated analog lacks evidence of comparable potency in matched functional assays |
| Conditions | Human CB1 receptor expressed in CHO-K1 cells; agonist activity assessed via cAMP accumulation after 20 min incubation, measured at 60 min |
Why This Matters
For research programs requiring maximal CB1 receptor activation at minimal compound concentrations, this sub-nanomolar potency translates to lower compound usage and potentially reduced off-target interactions.
- [1] BindingDB. BDBM50573086: CHEMBL4871491. Agonist activity at human CB1 receptor expressed in CHO-K1 cells, EC50 = 0.0900 nM. View Source
